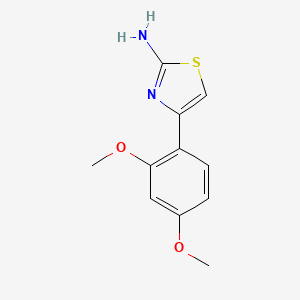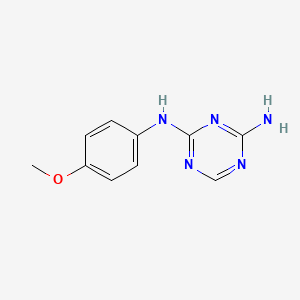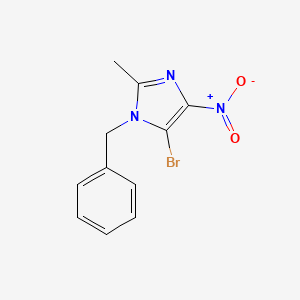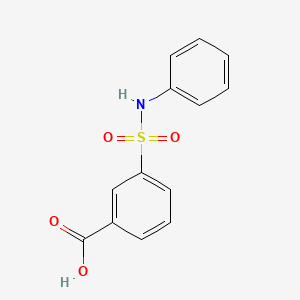
3-mercapto-5-bencil-4-fenil-4H-1,2,4-triazol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
GI-1046 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto modelo para estudiar mecanismos de reacción.
Biología: Investigado por su papel en la modulación de interacciones proteicas y vías de señalización celular.
Medicina: Explorado por sus efectos neuroprotectores en el tratamiento de enfermedades neurodegenerativas y su potencial para reducir la ingesta de etanol al regular al alza el transportador de glutamato 1 (GLT1) en la corteza prefrontal y el núcleo accumbens central
Mecanismo De Acción
GI-1046 ejerce sus efectos al unirse a las inmunofilinas, que son proteínas involucradas en el plegamiento y el tráfico de proteínas. Esta unión modula la actividad del transportador de glutamato 1 (GLT1), lo que lleva a una mayor captación de glutamato y una reducción de la excitotoxicidad. El compuesto también promueve la regeneración de células de dopamina en el sistema nervioso central, contribuyendo a sus efectos neuroprotectores .
Análisis Bioquímico
Biochemical Properties
5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of various bacterial strains . It interacts with enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing cell death. Additionally, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol has been found to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can affect various cellular processes, including protein degradation and signal transduction.
Cellular Effects
The effects of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol on cells are diverse and depend on the cell type and concentration used. In bacterial cells, this compound disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol has been shown to affect cell signaling pathways by inhibiting specific kinases involved in signal transduction . This inhibition can lead to altered gene expression and changes in cellular metabolism. Furthermore, this compound has been observed to induce apoptosis, or programmed cell death, in certain cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various biomolecules. This compound binds to the active sites of enzymes, inhibiting their activity and disrupting normal cellular functions . For example, it binds to the active site of bacterial cell wall synthesis enzymes, preventing the formation of peptidoglycan, a crucial component of the bacterial cell wall . Additionally, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol can interact with DNA, leading to changes in gene expression and inhibition of DNA replication . This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities compared to the parent compound. Long-term exposure to 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol in cell culture studies has shown that it can lead to the development of resistance in bacterial populations . Additionally, prolonged exposure to this compound can result in changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit antimicrobial and anti-inflammatory effects without significant toxicity . At higher doses, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and dysfunction . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biological activity .
Metabolic Pathways
5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . The metabolites of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol can have different biological activities compared to the parent compound . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy production .
Transport and Distribution
The transport and distribution of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol can bind to intracellular proteins, affecting its localization and accumulation . In tissues, this compound can be distributed through the bloodstream and accumulate in specific organs, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol can influence its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and proteins, affecting cellular metabolism and signal transduction . In the nucleus, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol can bind to DNA and influence gene expression . Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can affect its subcellular localization and activity .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de GI-1046 implica la esterificación de 1,2-dioxo-3,3-dimetilpentilo con L-prolina y éster 3-piridil-propílico. La reacción generalmente requiere un agente deshidratante como diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP) en condiciones anhidras .
Métodos de Producción Industrial
La producción industrial de GI-1046 sigue rutas sintéticas similares pero a una escala mayor. El proceso implica el uso de reactores automatizados y un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se purifica luego utilizando técnicas como recristalización y cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
GI-1046 experimenta varias reacciones químicas, que incluyen:
Oxidación: GI-1046 puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir GI-1046 en sus formas reducidas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Los nucleófilos como iones hidróxido y aminas se utilizan comúnmente en reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas .
Comparación Con Compuestos Similares
Compuestos Similares
FK506: Un ligando de inmunofilinas con propiedades neuroprotectoras similares, pero también exhibe efectos inmunosupresores.
Ciclosporina A: Otro ligando de inmunofilinas utilizado como inmunosupresor, pero con diferentes objetivos moleculares y vías.
Singularidad
GI-1046 es único en su capacidad de cruzar la barrera hematoencefálica y promover selectivamente la regeneración de células de dopamina sin exhibir acciones antibióticas o inmunosupresoras. Esto lo convierte en un candidato prometedor para el tratamiento de enfermedades neurodegenerativas y otras afecciones neurológicas .
Propiedades
IUPAC Name |
3-benzyl-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c19-15-17-16-14(11-12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORNNMHDCZHPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349851 | |
| Record name | 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22478-90-6 | |
| Record name | 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B1269283.png)



![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1269293.png)




![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)

